N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-12-16(21)8-11-18(13)22-19(23)14(2)24-17-9-6-15(7-10-17)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLNABKFAYUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis : The synthesis of N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide typically involves the reaction of 4-amino-2-methylphenol with 2-[4-(tert-butyl)phenoxy]propanoic acid. This reaction is facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine), followed by purification through recrystallization or column chromatography.
Chemical Properties :
- Molecular Formula : CHNO
- Molar Mass : 326.43 g/mol
- CAS Number : 1020058-10-9
- Hazard Classification : Irritant
Biological Applications
This compound has shown promise in various biological applications:
Antitumor Activity
Research indicates that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines. For instance, studies have demonstrated that related phenyl derivatives can induce apoptosis in tumor cells through specific signaling pathways involving cytochrome P450 enzymes. This suggests that this compound may also possess antitumor properties.
Enzyme Inhibition
The amino group present in the compound allows for potential interactions with various enzymes. Compounds with analogous structures have been explored as enzyme inhibitors, particularly in cancer therapy and metabolic disorders. The structural features of this compound may facilitate its role as an inhibitor for specific target enzymes.
Industrial Applications
In addition to its biological significance, this compound is utilized in industrial applications:
Organic Synthesis
This compound serves as an intermediate in the synthesis of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for developing novel compounds with desired biological activities .
Material Science
The compound is also being investigated for its potential use in producing advanced materials and polymers with specific properties. The unique structural characteristics imparted by the tert-butyl group enhance its applicability in material science.
Case Study 1: Antitumor Screening
A study conducted on structurally related compounds demonstrated that they could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index. This reinforces the hypothesis that this compound may exhibit similar antitumor effects.
Case Study 2: Enzyme Interaction
Research on enzyme inhibitors derived from similar compounds revealed mechanisms through which these molecules interact with their targets, leading to inhibition of cancer cell proliferation. This suggests that further investigation into this compound could yield significant insights into its potential as an enzyme inhibitor .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Structural Difference: The phenoxy group has 2,5-dimethyl substituents instead of 4-tert-butyl.
- Methyl groups are less lipophilic than tert-butyl, which may lower membrane permeability .
N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
- Structural Difference : The aromatic amine is substituted with a methoxy group at the 2-position.
- Impact :
Variations in the Amide Backbone
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide
- Structural Difference: Acetamide backbone (shorter chain) and isopropyl substituent on phenoxy.
- Isopropyl offers moderate lipophilicity compared to tert-butyl, balancing solubility and membrane permeability .
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Functional Group Modifications
N-(4-Amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]propanamide
- Structural Difference: Phenoxy group replaced with a thioether-linked furan.
- Furan’s aromaticity may enhance π-stacking but introduce susceptibility to oxidative metabolism .
Metamifop (2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide)
- Structural Difference : Benzoxazolyl and fluorophenyl groups.
- Impact: Chlorine and fluorine substituents enhance electronegativity, improving binding to hydrophobic pockets. N-methylation reduces hydrogen-bond donor capacity, affecting solubility .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]propanamide
- Molecular Formula : CHNO
- Molar Mass : 326.43 g/mol
- CAS Number : 1020058-10-9
- Hazard Classification : Irritant
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess antitumor properties. For instance, related phenyl derivatives have been documented to induce apoptosis in tumor cells through the activation of specific signaling pathways involving cytochrome P450 enzymes .
- Enzyme Inhibition : The presence of the amino group in the structure allows for potential interactions with various enzymes. Compounds with similar structures have been explored as enzyme inhibitors, particularly in the context of cancer therapy and metabolic disorders .
- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors involved in pain and inflammation, akin to other propanamide derivatives that act as antagonists for TRPV1 receptors .
Enzyme Interaction Studies
In vitro assays have shown that compounds bearing similar functional groups can inhibit specific enzymes linked to tumor progression. For instance, the inhibition of cytochrome P450 enzymes by related phenolic compounds has been documented, indicating a possible mechanism for metabolic modulation in cancer therapy .
Comparative Analysis of Similar Compounds
Q & A
Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, intermediate preparation may require amide bond formation using reagents like acetic anhydride or trifluoroacetic anhydride under anhydrous conditions. A key step involves reacting a tert-butyl-phenoxy propanoyl chloride derivative with 4-amino-2-methylaniline in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution. Reaction temperature (e.g., −40°C to room temperature) and solvent polarity (e.g., dichloromethane vs. ether) critically affect yield and purity. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the compound's structure and purity?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the tert-butyl group (δ ~1.3 ppm, singlet) and the aromatic protons (δ 6.5–7.5 ppm). The amide proton appears as a broad singlet near δ 8.0 ppm .
- IR Spectroscopy : Validates the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- ESI-MS : Confirms molecular ion peaks and isotopic patterns, particularly for chlorine-containing intermediates (if applicable) .
Q. What are the critical stability considerations for this compound during storage and handling?
- Methodological Answer : The compound is light- and moisture-sensitive due to its aromatic amine and amide functional groups. Store under inert gas (argon/nitrogen) at −20°C in amber vials. Purity degradation can be monitored via periodic TLC or HPLC analysis using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites (e.g., the amino group’s nucleophilicity). Reaction path searches using nudged elastic band (NEB) methods predict activation energies for hydrolysis or oxidation pathways. Machine learning models trained on analogous compounds optimize reaction conditions (e.g., solvent selection) to enhance stability .
Q. What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion assays to rule out false positives from solvent effects .
- Metabolomic Profiling : LC-MS/MS can identify metabolite interference in cell-based assays.
- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing tert-butyl with trifluoromethyl) to isolate steric/electronic contributions to activity discrepancies .
Q. How does the tert-butyl group influence the compound's physicochemical properties and interaction with biological targets?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Molecular docking simulations (e.g., AutoDock Vina) reveal steric effects on binding pocket occupancy in enzyme targets (e.g., cytochrome P450 isoforms). Surface plasmon resonance (SPR) can quantify binding affinity changes upon substituting tert-butyl with smaller groups .
Q. What experimental designs are optimal for studying the compound's metabolic pathways in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes with LC-HRMS to identify phase I/II metabolites.
- Isotope Labeling : Incorporate 13C at the tert-butyl group to track metabolic cleavage via isotopic patterns in mass spectra .
- CYP450 Inhibition Assays : Fluorescent probe substrates (e.g., CYP3A4 with midazolam) assess competitive inhibition kinetics .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in reported solubility data across different solvent systems?
- Methodological Answer :
- Solvent Parameterization : Use Hansen solubility parameters (δD, δP, δH) to correlate solubility trends with solvent polarity and hydrogen-bonding capacity.
- High-Throughput Screening : Automated platforms (e.g., Crystal16) measure solubility in 96-well plates under varied pH and ionic strength conditions .
Q. What advanced analytical techniques can elucidate crystallographic or conformational heterogeneity in this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolves tert-butyl orientation and amide plane geometry.
- Dynamic NMR : Detects rotational barriers in the phenoxy group at variable temperatures (e.g., coalescence temperature analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
